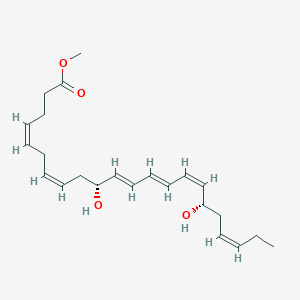
Elovl1-22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elovl1-22 is a selective inhibitor of the enzyme elongation of very long chain fatty acids protein 1 (ELOVL1). This enzyme is crucial for the elongation of fatty acids, particularly very long chain fatty acids, which play significant roles in various biological processes, including lipid metabolism and cell membrane structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical synthesis literature .
Industrial Production Methods
Industrial production of Elovl1-22 typically involves large-scale organic synthesis techniques. These methods ensure high purity and yield, essential for its application in research and potential therapeutic uses. The process includes rigorous quality control measures to maintain consistency and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
Elovl1-22 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:
Oxidation: Involving the addition of oxygen or the removal of hydrogen.
Reduction: Involving the addition of hydrogen or the removal of oxygen.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For instance, oxidation might yield oxidized derivatives, while substitution reactions could produce a variety of substituted analogs, each with potentially different biological activities .
Applications De Recherche Scientifique
Elovl1-22 has a wide range of applications in scientific research:
Chemistry: Used to study the elongation process of very long chain fatty acids and to develop new inhibitors for biochemical pathways.
Biology: Helps in understanding the role of very long chain fatty acids in cellular processes and their impact on cell membrane dynamics.
Medicine: Investigated for its potential therapeutic applications in diseases related to lipid metabolism, such as metabolic disorders and certain types of cancer.
Industry: Utilized in the development of new materials and products that require specific lipid compositions
Mécanisme D'action
Elovl1-22 exerts its effects by selectively inhibiting the ELOVL1 enzyme. This inhibition prevents the elongation of very long chain fatty acids, thereby affecting various cellular processes that depend on these fatty acids. The molecular targets include the active site of the ELOVL1 enzyme, where this compound binds and blocks its activity. This disruption in fatty acid elongation can lead to changes in cell membrane composition and function, impacting cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Elovl1-20: Another inhibitor of ELOVL1, but with different specificity and potency.
Elovl4-22: Inhibits ELOVL4, another member of the elongase family, with distinct biological effects.
Elovl6-22: Targets ELOVL6, involved in the elongation of shorter chain fatty acids
Uniqueness of Elovl1-22
This compound is unique due to its high selectivity for ELOVL1 over other elongases like ELOVL4, ELOVL6, and ELOVL7. This selectivity makes it a valuable tool in research for dissecting the specific roles of ELOVL1 in lipid metabolism and related diseases .
Propriétés
Formule moléculaire |
C21H23N5O2 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
2-phenyl-4-[6-(3-pyrazol-1-ylcyclobutyl)oxypyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C21H23N5O2/c1-2-5-16(6-3-1)19-14-25(9-10-27-19)20-13-21(23-15-22-20)28-18-11-17(12-18)26-8-4-7-24-26/h1-8,13,15,17-19H,9-12,14H2 |
Clé InChI |
JXGFJBHPOCYADP-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1C2=CC(=NC=N2)OC3CC(C3)N4C=CC=N4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6,9-Trimethyl-3-pentyl-1H-dibenzo[b,d]pyran-1,4(6H)-dione](/img/structure/B10828849.png)

![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hexylbenzene-1,3-diol](/img/structure/B10828859.png)
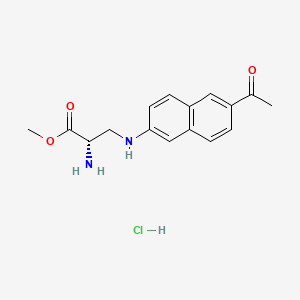

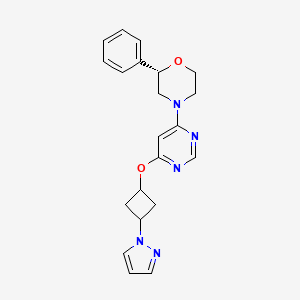
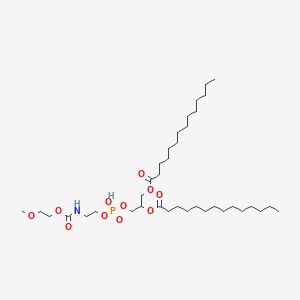

![(1R,2S,5R,7R,8R,9R,11R,13S,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10828906.png)
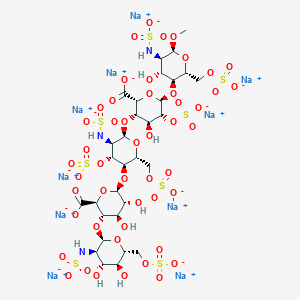
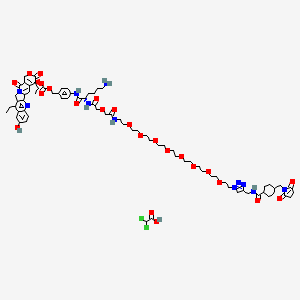
![tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B10828931.png)
